molecular formula C30H24O3 B2512279 7-(4-Methoxyphenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone CAS No. 337921-54-7

7-(4-Methoxyphenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone

Cat. No. B2512279
CAS RN: 337921-54-7
M. Wt: 432.519
InChI Key: JYQLFXRCUAMMQO-XHPQRKPJSA-N
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Description

Synthesis Analysis

The synthesis of complex indanone derivatives can be inferred from the methodologies described in the provided papers. For instance, the paper titled "Indium triflate catalyzed microwave-assisted alkenylation of methoxyphenols: synthesis of indenes and chromenes" discusses a catalyzed alkenylation process that could potentially be applied to the synthesis of the target compound. The use of In(OTf)3 as a catalyst under microwave irradiation suggests a pathway for introducing the methylene bridge between aromatic components, which is a key feature of the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1H-inden-4-ol derivatives, has been established by NMR and high-resolution mass spectra, and supported by single crystal X-ray analysis . These techniques are crucial for confirming the structure of complex organic molecules and could be applied to analyze the structure of 7-(4-Methoxyphenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone. The presence of aromatic rings and a methoxy group in the target compound is consistent with the structures studied in the referenced paper.

Chemical Reactions Analysis

The paper "The 1,2-Didehydronaphthalene to 1H-Indenylidenecarbene Rearrangement" describes a flash vacuum pyrolytic reaction that leads to the formation and rearrangement of indenylideneethenone derivatives. Although the target compound is not specifically mentioned, the reaction mechanisms discussed in this paper could provide insights into the types of rearrangements and reactions that the methylene bridge and aromatic components of the target molecule might undergo under certain conditions.

Physical and Chemical Properties Analysis

While the papers provided do not directly address the physical and chemical properties of 7-(4-Methoxyphenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone, the properties of similar compounds, such as solubility, melting points, and reactivity, can be inferred from the structural analogs discussed. For example, the stability of the indenylideneethenone derivatives under pyrolytic conditions and the successful crystallization of inden-4-ol and chromene derivatives suggest that the target compound may also exhibit stability under certain conditions and may be amenable to crystallization for structural analysis.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is involved in the formation of indeno[1,2-b]pyrans, a class of organic compounds with potential in various chemical syntheses. This formation occurs through the cyclization of related butanone derivatives in specific conditions, demonstrating its role in chemical transformations (Lu̅sis, Liepin'sh, Mutsenietse, & Dubur, 1988).
  • It plays a role in the mechanistic study of reactions involving Fischer carbene complexes and alkynes, providing insights into regioselectivity and reaction mechanisms in organic chemistry (Waters, Bos, & Wulff, 1999).

Photoreactions and Synthesis

  • The compound is a part of studies exploring the photochemical reactions of related organic compounds, highlighting its potential in understanding photoreactions in organic chemistry (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).

Applications in Material Science

  • Its derivatives are used in the synthesis of novel copolymers, indicating its utility in material science and polymer chemistry. These studies explore the properties and potential applications of these copolymers in various industries (Kharas et al., 2016).

properties

IUPAC Name

(2Z)-7-(4-methoxyphenoxy)-2-[(4-methylphenyl)methylidene]-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O3/c1-20-11-13-21(14-12-20)19-26-28(22-7-4-3-5-8-22)25-9-6-10-27(29(25)30(26)31)33-24-17-15-23(32-2)16-18-24/h3-19,28H,1-2H3/b26-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQLFXRCUAMMQO-XHPQRKPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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